Closantel

描述

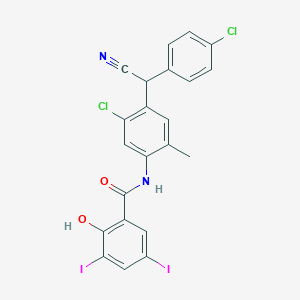

structure

Structure

3D Structure

属性

IUPAC Name |

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPFSEBWVLAJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040662 | |

| Record name | Closantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57808-65-8 | |

| Record name | Closantel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57808-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Closantel [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Closantel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Closantel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Closantel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Closantel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOSANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL532EI54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Mode of Action of Salicylanilides, Including Closantel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylanilides are a class of halogenated aromatic compounds renowned for their potent anthelmintic properties. This technical guide provides a comprehensive overview of the molecular mode of action of salicylanilides, with a particular focus on closantel, a widely used veterinary drug. The primary mechanism of action is the uncoupling of oxidative phosphorylation in parasite mitochondria, a process driven by their protonophoric activity. This disruption of the proton motive force leads to a catastrophic energy deficit within the parasite, culminating in paralysis and death. Beyond this core mechanism, this guide explores secondary modes of action, including the inhibition of key enzymes and the modulation of critical signaling pathways. Detailed experimental protocols for investigating these mechanisms are provided, alongside quantitative data on the efficacy and physicochemical properties of prominent salicylanilides, to facilitate further research and drug development in this area.

Introduction to Salicylanilides

Salicylanilides are derivatives of salicylic (B10762653) acid and aniline (B41778) and have been utilized for their biological activities for decades.[1] The halogenated salicylanilides, in particular, have found extensive application in veterinary medicine as potent anthelmintics against a range of parasitic worms, including trematodes (flukes) and nematodes (roundworms).[2][3] Commercially significant members of this class include this compound, niclosamide (B1684120), oxyclozanide, and rafoxanide (B1680503).[3] These compounds are generally characterized as weakly acidic and highly lipophilic, properties that influence their pharmacokinetic behavior and biological activity.[4][5] Their low water solubility is a notable physicochemical characteristic.[4][5]

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal molecular mode of action of salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[6][7] This process disrupts the crucial link between electron transport and ATP synthesis, leading to a rapid depletion of the parasite's energy reserves.

Protonophore Activity

Salicylanilides act as protonophores, which are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane, dissipating the vital proton gradient.[8] This gradient, or proton motive force, is generated by the electron transport chain and is essential for driving the synthesis of ATP by ATP synthase. By providing an alternative route for protons to re-enter the mitochondrial matrix, salicylanilides effectively short-circuit the oxidative phosphorylation machinery. This leads to an uncontrolled rate of oxygen consumption without the concomitant production of ATP, ultimately causing metabolic collapse and parasite death.[6]

Below is a diagram illustrating the protonophore action of salicylanilides in the inner mitochondrial membrane.

Caption: Protonophore activity of salicylanilides in the inner mitochondrial membrane.

Secondary and Other Potential Mechanisms of Action

While mitochondrial uncoupling is the primary mechanism, evidence suggests that salicylanilides may exert their anthelmintic effects through additional pathways.

Enzyme Inhibition

This compound has been shown to inhibit chitinase (B1577495) in Onchocerca volvulus, an enzyme crucial for the molting process of nematode larvae.[9] This inhibition disrupts larval development, preventing their maturation into infective adult forms.

Modulation of Signaling Pathways

Extensive research, primarily in the context of cancer, has demonstrated that salicylanilides, particularly niclosamide, can modulate several key signaling pathways. These pathways are also present in parasites and could represent additional targets for the antiparasitic activity of these compounds. The relevance of these pathways in the context of helminth parasites is an active area of research.

-

Wnt/β-catenin Pathway: Niclosamide has been shown to downregulate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.[10][11]

-

mTOR Signaling: The mTOR pathway, a central regulator of cell growth and metabolism, is also inhibited by niclosamide.[11]

-

NF-κB Signaling: Niclosamide can block the NF-κB pathway, which is involved in inflammation and cell survival.[12][13]

-

STAT3 Signaling: The STAT3 signaling pathway, which plays a role in cell proliferation and apoptosis, is another target of salicylanilides.[14]

The following diagram illustrates the potential interplay of these signaling pathways as targets for salicylanilides.

Caption: Potential modulation of key cellular signaling pathways by salicylanilides.

Quantitative Data on Salicylanilide Efficacy and Physicochemical Properties

The following tables summarize key quantitative data for prominent salicylanilides to facilitate comparison.

Table 1: In Vitro Efficacy of Salicylanilides Against Various Pathogens

| Compound | Organism | Assay | Value | Reference |

| This compound | Staphylococcus aureus (MRSA) | MIC | 2 µg/mL | [15] |

| This compound | Enterococcus faecium (drug-resistant) | MIC | 1 µg/mL | [15] |

| This compound | Acinetobacter baumannii (in presence of 2 mg/L polymyxin (B74138) B) | MIC | 1-2 mg/L | [12] |

| This compound | Cryptococcus neoformans | MIC80 | 736 (±7.024) µg/ml | [16] |

| Niclosamide | Staphylococcus aureus (MRSA) | MIC | 0.125 µg/mL | [17] |

| Niclosamide | Enterococcus faecium | MIC | 0.25 µg/mL | [17] |

| Niclosamide | SARS-CoV-2 (Vero E6 cells) | IC50 | 0.049 µM | [18] |

| Niclosamide | Respiratory Syncytial Virus (RSV) | EC50 | 0.022 µM | [9] |

| Oxyclozanide | Staphylococcus aureus (MRSA) | MIC | 0.5 µg/mL | [17] |

| Oxyclozanide | Enterococcus faecium | MIC | 2 µg/mL | [17] |

Table 2: In Vivo Efficacy of Salicylanilides Against Helminths

| Compound | Host | Parasite | Dose | Efficacy | Reference |

| This compound | Sheep | Haemonchus contortus | 10 mg/kg (oral) | 99.2% | [19] |

| This compound | Sheep | Haemonchus contortus | 5.0 mg/kg (s.c.) | 100% | [19] |

| This compound | Cattle | Fasciola hepatica | 10 mg/kg (oral) | ~97% | [20] |

| Rafoxanide | Cattle | Fasciola hepatica (adult) | 5.0 mg/kg | 92.6% | [21] |

| Rafoxanide | Sheep | Fasciola hepatica (6-week-old) | 40 mg/kg (oral) | 85% | [22] |

| Oxyclozanide | Sheep | Rumen Flukes | 15 mg/kg (oral) | >90% (for 11 weeks) | [23] |

| Oxyclozanide | Cattle | Fasciola gigantica | - | 80% | [24] |

Table 3: Physicochemical Properties of Salicylanilides

| Compound | Molecular Weight ( g/mol ) | Water Solubility | logP | Reference |

| Salicylanilide | 213.23 | - | 2.644 | [25] |

| This compound | 663.07 | Insoluble | - | [7] |

| Niclosamide | 327.12 | Low | - | [4] |

| Rafoxanide | 626.01 | Insoluble | - | [26] |

| Oxyclozanide | 371.01 | - | - | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the molecular mode of action of salicylanilides.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. Upon mitochondrial depolarization, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Workflow for JC-1 Assay:

Caption: Experimental workflow for measuring mitochondrial membrane potential using JC-1.

Protocol:

-

Cell/Parasite Preparation: Culture cells or parasites to the desired confluence or developmental stage. Harvest and wash the cells/parasites with a suitable buffer (e.g., PBS).

-

Treatment: Resuspend the cells/parasites in fresh culture medium. Add the test salicylanilide compound at various concentrations. Include a positive control (e.g., CCCP or FCCP, known mitochondrial uncouplers) and a vehicle control (e.g., DMSO). Incubate for the desired time period.

-

JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed culture medium.[27] Remove the treatment medium and add the JC-1 working solution to the cells/parasites. Incubate for 15-30 minutes at 37°C in the dark.[27][28]

-

Analysis: Aspirate the JC-1 solution and wash the cells/parasites with buffer.[27] Analyze the fluorescence using a flow cytometer, fluorescence microscope, or a microplate reader. For plate readers, measure fluorescence at Ex/Em ~485/535 nm for green monomers and ~535/595 nm for red aggregates.[27] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Determination of Intracellular ATP Levels

This protocol utilizes the ATP-dependent luciferase reaction to quantify intracellular ATP levels. A decrease in ATP concentration upon treatment with a salicylanilide indicates a disruption of energy metabolism.

Workflow for ATP Measurement:

Caption: Experimental workflow for the determination of intracellular ATP levels.

Protocol:

-

Parasite Preparation and Treatment: Incubate parasites with the test salicylanilide at various concentrations. Include appropriate controls.

-

ATP Extraction: After incubation, wash and collect the parasites. Lyse the parasites using a suitable lysis buffer or by physical methods (e.g., snap-freezing and homogenization) to release intracellular ATP.[23] Centrifuge the lysate to pellet cellular debris.

-

Luciferase Assay: Use a commercial ATP bioluminescence assay kit.[23] In a luminometer-compatible plate, add the parasite lysate supernatant. Add the ATP assay mix containing luciferin (B1168401) and luciferase.

-

Data Analysis: Immediately measure the luminescence using a luminometer.[23] Generate a standard curve using known concentrations of ATP. Quantify the ATP concentration in the samples by comparing their luminescence to the standard curve. Normalize the ATP levels to the total protein concentration of the lysate.[5]

Measurement of Oxygen Consumption Rate (OCR)

This protocol measures the rate of oxygen consumption in live parasites, providing a real-time assessment of mitochondrial respiration. An increase in OCR without a corresponding increase in ATP production is a hallmark of mitochondrial uncoupling. The Seahorse XF Analyzer is a common instrument for this assay.

Workflow for OCR Measurement:

Caption: Experimental workflow for measuring oxygen consumption rate using a Seahorse XF Analyzer.

Protocol:

-

Parasite Seeding: Seed parasites into the wells of a Seahorse XF cell culture microplate and allow them to adhere.

-

Assay Setup: Prepare the Seahorse XF analyzer by hydrating the sensor cartridge. Replace the culture medium with Seahorse XF assay medium.

-

Seahorse XF Assay: Place the plate in the Seahorse XF analyzer and equilibrate. Measure the baseline OCR. Sequentially inject the test salicylanilide, followed by mitochondrial inhibitors such as oligomycin (to measure ATP-linked respiration), FCCP (to measure maximal respiration), and a mixture of rotenone and antimycin A (to measure non-mitochondrial oxygen consumption).[11]

-

Data Analysis: The Seahorse software calculates the OCR in real-time. Analyze the changes in OCR after each injection to determine the effect of the salicylanilide on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Chitinase Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of chitinase activity.

Protocol:

-

Assay Preparation: In a microplate, add the test salicylanilide at various concentrations to the assay buffer.

-

Enzyme Addition: Add the chitinase enzyme solution to each well. Pre-incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside).

-

Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme. Stop the reaction and measure the fluorescence on a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the salicylanilide and determine the IC50 value.[6]

Conclusion

Salicylanilides, including the prominent member this compound, represent a critical class of anthelmintics whose primary molecular mode of action is the uncoupling of mitochondrial oxidative phosphorylation. Their ability to act as protonophores disrupts the energy metabolism of parasites, leading to their demise. Emerging evidence also points towards other potential mechanisms, such as enzyme inhibition and the modulation of key signaling pathways, which may contribute to their overall efficacy and broad spectrum of activity. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering a deeper understanding of these compounds and facilitating the development of novel and improved antiparasitic therapies. Further investigation into the role of secondary mechanisms of action in parasites is warranted to fully elucidate the complex biology of this important class of drugs.

References

- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jsparasitol.org [jsparasitol.org]

- 3. Item - The effects of auranofin, niclosamide and nitazoxanide (IC50) on filarial worms cultured in vitro. - Public Library of Science - Figshare [plos.figshare.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antihelminthic niclosamide modulates dendritic cells activation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KEGG PATHWAY: mTOR signaling pathway - Caenorhabditis elegans (nematode) [kegg.jp]

- 16. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) | DIGITAL.CSIC [digital.csic.es]

- 17. Salicylanilide | C13H11NO2 | CID 6872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Synergistic anti-SARS-CoV-2 activity of repurposed anti-parasitic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Control of haemonchosis in Malaysian goats with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. thescipub.com [thescipub.com]

- 21. Trials with rafoxanide. 7. Efficacy against Fasciola hepatica, Haemonchus placei and Bunostomum phlebotomum in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The efficiency of clioxanide and rafoxanide against Fasciola hepatica in sheep by different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Efficacy of Oxyclozanide and this compound against Rumen Flukes (Paramphistomidae) in Naturally Infected Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sudanjvr.net [sudanjvr.net]

- 25. chemeo.com [chemeo.com]

- 26. Rafoxanide - Wikipedia [en.wikipedia.org]

- 27. scops.org.uk [scops.org.uk]

- 28. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Closantel as an Uncoupler of Oxidative Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Closantel, a halogenated salicylanilide (B1680751) anthelmintic, exerts its parasiticidal activity primarily by acting as an uncoupler of oxidative phosphorylation. This technical guide provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental methodologies related to this compound's function as a mitochondrial uncoupler. By functioning as a protonophore, this compound disrupts the proton motive force across the inner mitochondrial membrane, leading to the inhibition of ATP synthesis and subsequent energy depletion within the parasite. This document summarizes key quantitative data, details experimental protocols for studying its effects, and provides visual representations of the underlying pathways and experimental workflows.

Introduction

This compound is a widely used veterinary drug effective against various trematodes and nematodes.[1] Its primary mechanism of action involves the disruption of cellular energy metabolism by uncoupling oxidative phosphorylation in the mitochondria of parasites.[1][2] As a member of the salicylanilide class of compounds, this compound possesses the key structural features of a weak acid with a bulky hydrophobic moiety and a strong electron-withdrawing group, which are essential for its uncoupling activity.[3] This guide delves into the technical details of this compound's role as a protonophoric uncoupler, providing researchers and drug development professionals with the necessary information to design and interpret studies involving this compound.

Mechanism of Action: Protonophoric Uncoupling

The fundamental principle behind this compound's activity is its ability to act as a protonophore, a lipid-soluble molecule that can transport protons across the otherwise impermeable inner mitochondrial membrane.[4] This action dissipates the crucial proton gradient (Δp) that is established by the electron transport chain (ETC). The potential energy stored in this gradient is normally harnessed by ATP synthase to produce ATP from ADP and inorganic phosphate (B84403) (Pi).

The uncoupling process by this compound can be summarized in the following steps:

-

Protonation: In the acidic environment of the mitochondrial intermembrane space, the weakly acidic this compound molecule becomes protonated.

-

Diffusion: The now neutral, lipophilic this compound-proton complex readily diffuses across the inner mitochondrial membrane into the alkaline mitochondrial matrix.

-

Deprotonation: Upon entering the matrix, this compound releases its proton.

-

Return: The resulting anionic form of this compound, stabilized by the delocalization of its negative charge, is then able to translocate back across the inner mitochondrial membrane to the intermembrane space to repeat the cycle.[3]

This continuous shuttling of protons effectively short-circuits the mitochondrial proton circuit, uncoupling electron transport from ATP synthesis. The energy that would have been used for ATP production is instead dissipated as heat.

Quantitative Data on Uncoupling Activity

The uncoupling activity of this compound has been quantified in various in vitro systems. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell/System Type | Substrate(s) | Reference(s) |

| IC50 (Respiratory Control Index) | 0.9 µM | Isolated rat liver mitochondria | Glutamate (B1630785) or Succinate (B1194679) | [5] |

| ATP Reduction Concentration | ≥ 1 µM | Chang liver cells | Not specified | [5] |

Table 1: Quantitative Effects of this compound on Mitochondrial Respiration and ATP Levels.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the uncoupling activity of this compound.

Measurement of Respiratory Control Index (RCI) in Isolated Mitochondria

The Respiratory Control Index (RCI) is a measure of the tightness of coupling between respiration and phosphorylation. It is calculated as the ratio of the respiratory rate in the presence of ADP (State 3) to the respiratory rate after ADP has been phosphorylated to ATP (State 4). Uncouplers like this compound stimulate State 4 respiration, thus lowering the RCI.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4)

-

Respiratory substrates (e.g., 5 mM glutamate and 5 mM malate, or 10 mM succinate with 2 µM rotenone)

-

ADP solution (e.g., 100 mM)

-

This compound stock solution (e.g., in DMSO)

-

Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

-

Calibrate the oxygen electrode at the desired temperature (e.g., 30°C).

-

Add respiration buffer to the electrode chamber.

-

Add isolated mitochondria to a final concentration of approximately 0.5-1.0 mg/mL.

-

Add the respiratory substrate(s) and allow the basal respiration rate (State 2) to stabilize.

-

Initiate State 3 respiration by adding a known amount of ADP (e.g., 150-200 nmol).

-

Once all the added ADP is phosphorylated to ATP, the respiration rate will slow down to State 4.

-

Add a specific concentration of this compound (e.g., from a titration of 0.1 µM to 5 µM) and record the stimulation of the State 4 respiration rate.

-

Calculate the RCI as the ratio of the State 3 respiration rate to the State 4 respiration rate in the absence and presence of this compound.

Seahorse XF Mito Stress Test

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of living cells in real-time, providing a detailed profile of mitochondrial respiration. The Mito Stress Test protocol involves the sequential injection of mitochondrial inhibitors to dissect the different components of respiration. This compound can be introduced as an experimental compound to observe its effect on these parameters.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Cell line of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound stock solution (in a compatible solvent like DMSO)

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density (e.g., 20,000 - 80,000 cells per well) and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

-

Compound Loading: Load the injector ports of the sensor cartridge with this compound (or vehicle control), oligomycin, FCCP, and rotenone/antimycin A according to the desired experimental design. A typical experiment might involve injecting this compound first to measure its direct effect on basal respiration.

-

Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR, and then OCR after each compound injection.

-

Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

Cellular ATP Level Determination

A direct consequence of mitochondrial uncoupling is a decrease in cellular ATP levels. Luciferase-based ATP assays provide a highly sensitive method for quantifying intracellular ATP.

Materials:

-

Cell line of interest cultured in a 96-well plate

-

This compound stock solution

-

ATP assay kit (e.g., containing luciferase, luciferin (B1168401), and cell lysis buffer)

-

Luminometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 1-3 hours).

-

Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

-

Luciferase Reaction: Add the luciferase/luciferin reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

-

Luminescence Measurement: Immediately measure the luminescence signal using a luminometer.

-

Data Analysis: Correlate the luminescence signal to ATP concentration using a standard curve generated with known ATP concentrations. Compare the ATP levels in this compound-treated cells to the control cells.[6]

Structure-Activity Relationship

The uncoupling activity of salicylanilides like this compound is highly dependent on their chemical structure. Key structural features that contribute to their potency include:

-

An Acidic Proton: A dissociable proton, typically from a hydroxyl group, is necessary for the protonophoric cycle.

-

Lipophilicity: A bulky, hydrophobic structure allows the molecule to readily partition into and diffuse across the lipid bilayer of the inner mitochondrial membrane.

-

Electron-Withdrawing Groups: Halogen atoms (iodine and chlorine in this compound) and other electron-withdrawing groups increase the acidity of the proton and stabilize the anionic form within the membrane, facilitating its return to the intermembrane space.[3]

Conclusion

This compound's efficacy as an anthelmintic is intrinsically linked to its potent ability to uncouple mitochondrial oxidative phosphorylation. By acting as a protonophore, it disrupts the vital energy-producing machinery of parasites, leading to their demise. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the uncoupling effects of this compound and similar compounds. A thorough understanding of its mechanism of action and the ability to measure its impact on mitochondrial function are crucial for the continued development and optimization of salicylanilide-based therapeutics.

References

- 1. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural requirements of salicylanilides for uncoupling activity in mitochondria: quantitative analysis of structure-uncoupling relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Comparative in vitro effects of this compound and selected beta-ketoamide anthelmintics on a gastrointestinal nematode and vertebrate liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Closantel on ATP Synthesis in Helminths: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Closantel, a salicylanilide (B1680751) anthelmintic, is a potent inhibitor of ATP synthesis in a variety of helminth parasites, including economically significant species such as Fasciola hepatica and Haemonchus contortus. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of these parasites. This disruption of the crucial energy-generating process leads to a rapid depletion of ATP, metabolic collapse, paralysis, and ultimately, the death of the parasite. This technical guide provides an in-depth analysis of the biochemical effects of this compound on helminth ATP synthesis, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.

Introduction

The control of parasitic helminths in livestock and, in some cases, humans, relies heavily on the use of anthelmintic drugs. This compound has been a valuable tool in veterinary medicine for decades, particularly for its efficacy against flukes and certain nematodes.[1] Understanding the precise molecular mechanisms by which such drugs operate is fundamental for optimizing their use, managing the development of resistance, and discovering new therapeutic agents. This guide focuses on the core mechanism of this compound's anthelmintic activity: its profound impact on the synthesis of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action of this compound is the uncoupling of oxidative phosphorylation within the parasite's mitochondria.[1][2] In normal mitochondrial respiration, the electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force is then utilized by ATP synthase to produce ATP from ADP and inorganic phosphate.

This compound, being a lipophilic weak acid, acts as a protonophore. It diffuses across the inner mitochondrial membrane in its protonated state, releasing a proton into the mitochondrial matrix. The resulting anion then returns to the intermembrane space, picks up another proton, and repeats the cycle. This process effectively dissipates the proton gradient, uncoupling it from ATP synthesis.[3] Consequently, the energy generated from substrate oxidation is released as heat rather than being harnessed for ATP production.[3] This leads to a severe energy deficit within the parasite, affecting numerous vital functions.[1][2]

Signaling Pathway Diagram

References

- 1. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncoupling of the Electron Transport Chain Compromises Mitochondrial Oxidative Phosphorylation and Exacerbates Stroke Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Closantel in Ruminants

Introduction

Closantel is a synthetic salicylanilide (B1680751) anthelmintic widely utilized in veterinary medicine for the treatment and control of parasitic infections in ruminants, primarily sheep, goats, and cattle.[1][2] Its spectrum of activity is particularly notable against liver flukes (such as Fasciola hepatica), haematophagous nematodes (e.g., Haemonchus contortus), and the larval stages of some arthropods.[1][2] The efficacy of this compound is intrinsically linked to its pharmacokinetic profile, which is characterized by high plasma protein binding and a long elimination half-life, ensuring sustained therapeutic concentrations. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of this compound in ruminants, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics of this compound

The pharmacokinetic behavior of this compound in ruminants—encompassing its absorption, distribution, metabolism, and excretion—is a critical determinant of its therapeutic efficacy and residue depletion profiles.

Absorption

This compound is effectively absorbed into the systemic circulation following both oral and parenteral (intramuscular or subcutaneous) administration in sheep and cattle.[3][4] Peak plasma concentrations (Cmax) are typically reached between 8 and 48 hours post-administration, irrespective of the route.[3][5] Interestingly, after oral administration at a dose of 10 mg/kg or parenteral administration at 5 mg/kg, similar peak plasma levels of 45-55 µg/mL are achieved in both sheep and cattle.[3] This suggests that the oral bioavailability of this compound is approximately 50% of that of parenteral routes.[3][4][6]

In goats, intraruminal administration of this compound at 7.5 mg/kg resulted in a slower absorption rate compared to sheep, although the Cmax was similar in both species.[7] The rate of absorption in goats was more rapid following intramuscular injection compared to intraruminal administration.[7] Factors such as fasting can influence the absorption of orally administered this compound in ruminants. A slower passage through the gastrointestinal tract due to fasting can increase the time available for absorption, thereby enhancing plasma concentration and bioavailability.[8]

Distribution

A defining characteristic of this compound's pharmacokinetics is its extensive and strong binding to plasma proteins, almost exclusively to albumin (>99.9%).[2][3][4][5][8] This high degree of protein binding significantly limits the distribution of the drug to tissues, resulting in tissue concentrations that are considerably lower than corresponding plasma levels.[3][4] The volume of distribution is consequently small, estimated to be less than 0.15 L/kg in sheep.[4]

Despite the low overall tissue distribution, the highest residue concentrations are typically found in the kidneys.[6] In sheep treated with radiolabeled this compound, parent this compound accounted for nearly all the radioactivity in muscle, fat, and kidney.[6] The plasma kinetics of this compound have been shown to reliably reflect its depletion from tissues, as residual tissue concentrations decline in parallel with plasma concentrations.[3]

Metabolism

This compound undergoes limited metabolism in ruminants.[3][8] Following administration of 14C-labeled this compound to sheep, the vast majority of the radioactivity in plasma is attributable to the unchanged parent drug, with metabolites accounting for less than 2%.[3] The primary route of metabolism appears to be reductive deiodination, leading to the formation of 3- and 5-monoiodothis compound isomers.[3][6] These metabolites are primarily detected in the feces and, to a lesser extent, in the liver.[3][6] In sheep liver, approximately 61-71% of the radioactivity was identified as parent this compound, with the remainder being monoiodothis compound.[6]

Excretion

The primary route of excretion for this compound and its metabolites is via the feces.[3] In sheep, at least 80% of an administered dose is excreted in the feces over an 8-week period, with over 90% of this fecal radioactivity corresponding to the parent compound.[3] Urinary excretion is minimal, accounting for less than 0.5% of the dose.[3] The high plasma protein binding of this compound restricts its glomerular filtration, contributing to the low urinary clearance. The long elimination half-life of this compound, which is typically 2 to 3 weeks in sheep and cattle, is a direct consequence of its extensive plasma protein binding and slow metabolism and excretion.[2][3][8] However, the elimination half-life has been observed to be significantly shorter in goats (approximately 4 days) compared to sheep (approximately 14 days), leading to a nearly three-fold lower area under the curve (AUC) in goats.[7]

Bioavailability

The bioavailability of this compound is highly dependent on the route of administration and the formulation. As previously mentioned, the oral bioavailability is roughly 50% of that achieved with parenteral administration.[3][4][6] This is partly attributed to incomplete absorption from the gastrointestinal tract.[3] Formulation differences between innovator and generic oral suspensions have also been shown to impact systemic exposure in sheep, with some generic formulations resulting in 35-45% lower AUC.[9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in various ruminant species.

Table 1: Pharmacokinetic Parameters of this compound in Sheep

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | T½ (days) | Bioavailability (%) | Reference |

| Oral | 10 | 45-55 | 8-48 | 14.5 - 23 | ~50 (relative to parenteral) | [3][4][7] |

| Intramuscular | 5 | 45-55 | 8-48 | 22.7 - 27 | - | [1][3] |

| Intraruminal | 7.5 | Similar to goats | Slower than goats | 14 | - | [7] |

| Subcutaneous | 5 | - | 8-24 | 22.7 | - | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Cattle

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | T½ (days) | Bioavailability (%) | Reference |

| Oral | 10 | 45-55 | 8-48 | 14-21 | ~50 (relative to parenteral) | [3] |

| Intramuscular | 5 | 45-55 | 8-48 | ~12 | - | [3][10] |

| Subcutaneous | 2.5 - 5 | - | - | - | - | [10] |

| Topical | 20 | - | - | - | - | [10] |

Table 3: Pharmacokinetic Parameters of this compound in Goats

| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (days) | T½ (days) | AUC (µg·day/mL) | Reference |

| Intraruminal | 3.75 | - | 2.6 | 4.7 | - | [7] |

| Intraruminal | 7.5 | Similar to sheep | 2.6 | 4.7 | ~3-fold lower than sheep | [7] |

| Intraruminal | 15.0 | - | 2.6 | 4.7 | - | [7] |

| Intramuscular | 3.75 | - | Earlier than i.r. | - | - | [7] |

| Oral | 10 | 34.8 | 1 | 8.9 | 493 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the cited literature for the analysis of this compound in ruminants.

Animal Studies and Sample Collection

-

Animal Selection: Healthy adult ruminants (sheep, cattle, or goats) of a specific breed and sex are selected and acclimatized to the study conditions. Animals are typically housed individually to allow for accurate data collection.

-

Drug Administration:

-

Blood Sampling: Blood samples are collected from the jugular vein into heparinized or EDTA-containing tubes at predetermined time points before and after drug administration (e.g., 0, 4, 8, 12, 24, 48, 72 hours, and then at regular intervals for several weeks).[4][6]

-

Plasma Preparation: Plasma is separated by centrifugation of blood samples (e.g., at 2000-3000 rpm for 15 minutes) and stored frozen (e.g., at -20°C) until analysis.[11]

-

Tissue Sampling (in terminal studies): At specified withdrawal periods, animals are euthanized, and samples of edible tissues (liver, kidney, muscle, fat) are collected for residue analysis.[1][6]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection is a common method for the quantification of this compound in biological matrices.

-

Sample Preparation (Plasma/Tissues):

-

Protein Precipitation: For plasma samples, proteins are often precipitated by adding a solvent like acetonitrile. The mixture is vortexed and then centrifuged to separate the supernatant.[11]

-

Liquid-Liquid Extraction: An alternative is to extract the drug into an organic solvent.

-

Solid-Phase Extraction (SPE): This is a widely used cleanup technique. The sample extract is passed through an SPE cartridge (e.g., C18), which retains this compound. After washing the cartridge to remove interfering substances, this compound is eluted with a suitable solvent.[6][13] For tissue samples, they are first homogenized, and then an extraction and cleanup procedure similar to that for plasma is followed.[14]

-

-

HPLC Conditions:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used. The pH of the mobile phase can be adjusted to optimize the chromatography.[13]

-

Detection:

-

UV Detection: Detection is often performed at a specific wavelength where this compound absorbs light.

-

Fluorescence Detection: This method offers higher sensitivity and selectivity. This compound exhibits native fluorescence at acidic pH. Excitation and emission wavelengths are set, for example, at λex = 335 nm and λem = 510 nm.[13]

-

-

-

Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to that of a calibration curve constructed using known concentrations of a this compound standard. An internal standard is often used to improve the accuracy and precision of the method.[6]

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study of this compound in ruminants.

Factors Affecting this compound Bioavailability

Caption: Key factors influencing the bioavailability of this compound in ruminants.

Conclusion

The pharmacokinetic profile of this compound in ruminants is distinguished by its effective absorption, extremely high plasma protein binding, limited metabolism, and prolonged elimination half-life. These characteristics are fundamental to its sustained anthelmintic activity. The oral bioavailability is approximately 50% of that of parenteral routes, a factor that is important for dose determination. Notable differences in the elimination rate exist between species, with goats eliminating the drug faster than sheep. A thorough understanding of these pharmacokinetic principles, supported by robust and detailed experimental protocols, is essential for the optimal use of this compound in controlling parasitic diseases in livestock and for ensuring food safety through the management of drug residues. This guide provides a comprehensive overview to aid researchers and professionals in the continued development and responsible use of this important veterinary drug.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Commentary: this compound – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The metabolism and fate of this compound (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. This compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. Comparative pharmacokinetic disposition of this compound in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. parasitipedia.net [parasitipedia.net]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. thescipub.com [thescipub.com]

- 13. Determination of this compound residues in plasma and tissues by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Closantel in Ruminants: A Technical Guide to Metabolism and Excretion Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Closantel is a salicylanilide (B1680751) anthelmintic widely used in veterinary medicine to treat and control parasitic infections in sheep and cattle, particularly liver flukes and certain nematodes.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, characterized by high plasma protein binding, limited metabolism, and a prolonged elimination half-life. This guide provides an in-depth analysis of the metabolic and excretory pathways of this compound in sheep and cattle, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core processes. Understanding these pathways is critical for optimizing dosing regimens, ensuring food safety through adherence to maximum residue limits (MRLs), and guiding future drug development.

Pharmacokinetic Profile

This compound's behavior in the body is defined by its slow absorption, extensive distribution via plasma proteins, minimal metabolic alteration, and slow excretion.

-

Absorption: Following oral or parenteral administration in sheep and cattle, this compound is well absorbed.[3] Peak plasma concentrations (Cmax) of 45-55 µg/mL are typically reached between 8 and 48 hours (Tmax) post-administration.[3] The oral bioavailability is approximately 50% compared to parenteral routes, a factor partly attributed to incomplete absorption from the gastrointestinal tract.[3]

-

Distribution: A defining characteristic of this compound is its extremely high affinity for plasma albumin, with over 99.9% of the drug being protein-bound.[3][4] This strong binding limits its distribution to tissues, resulting in tissue concentrations that are significantly lower than corresponding plasma levels.[3] Consequently, the pharmacokinetic profile in plasma is a reliable indicator of the drug's depletion from edible tissues.[3]

-

Elimination Half-Life: The extensive plasma protein binding contributes to a very long elimination half-life, typically ranging from two to three weeks in both sheep and cattle.[3][4]

Table 1: Pharmacokinetic Parameters of this compound in Sheep and Cattle

| Parameter | Route | Dose (mg/kg) | Species | Value | Reference |

| Peak Plasma Level (Cmax) | Oral | 10 | Sheep & Cattle | 45-55 µg/mL | [3] |

| Parenteral | 5 | Sheep & Cattle | 45-55 µg/mL | [3] | |

| Time to Peak (Tmax) | Oral/Parenteral | N/A | Sheep & Cattle | 8 - 48 hours | [3][5] |

| Elimination Half-Life (t½) | Oral/Parenteral | N/A | Sheep & Cattle | 2 - 3 weeks | [3][4] |

| Oral Bioavailability | Oral | 10 | Sheep | ~50% (relative to parenteral) | [3] |

Metabolic Pathways

This compound undergoes very limited biotransformation in both sheep and cattle.[3][6] The parent compound is the predominant chemical entity found in plasma and most tissues.[3][6]

The primary metabolic transformation is reductive deiodination , which results in the formation of two monoiodinated isomers of the parent drug.[1][3]

-

Metabolites: The only significant metabolites identified are 3-monoiodothis compound and 5-monoiodothis compound.[1][3]

-

Metabolic Site: Metabolism is primarily observed in the liver.[3][7] In sheep liver, approximately 60-70% of the residue is the parent drug, with the remainder being monoiodothis compound metabolites.[1][7] In cattle liver, the parent drug may account for as little as 10% of the residue, with 3-monoiodothis compound being a major component.[7]

-

Plasma: In plasma, metabolites account for less than 2% of the total radioactivity in radiolabeled studies, with over 90% being unchanged this compound.[3]

References

- 1. fao.org [fao.org]

- 2. 695. This compound (WHO Food Additives Series 27) [inchem.org]

- 3. The metabolism and fate of this compound (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parasitipedia.net [parasitipedia.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. fao.org [fao.org]

Repurposing Closantel: A Technical Guide to its Potential Antiviral and Anticancer Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Closantel, a salicylanilide (B1680751) anthelmintic agent widely used in veterinary medicine, is emerging as a compelling candidate for drug repurposing in oncology and virology. Its primary mechanism of action, the uncoupling of mitochondrial oxidative phosphorylation, disrupts cellular energy metabolism, a pathway critical for both rapidly proliferating cancer cells and viral replication. Preclinical evidence demonstrates its potent anti-angiogenic and anticancer effects in various models. Furthermore, recent studies have highlighted its capacity to inhibit viral replication, specifically against Canine Parvovirus, indicating a broader therapeutic potential. This technical guide provides a comprehensive overview of the current research, detailing this compound's mechanisms of action, summarizing key quantitative efficacy data, and presenting detailed experimental protocols to facilitate further investigation into its therapeutic applications.

Anticancer Applications of this compound

The therapeutic rationale for repurposing this compound in oncology is primarily based on its ability to interfere with metabolic and signaling pathways that are fundamental to tumor growth, proliferation, and survival.

Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through several distinct but interconnected mechanisms:

-

Mitochondrial Uncoupling: As a protonophore, this compound transports protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis.[1] This uncoupling of oxidative phosphorylation leads to a severe depletion of cellular ATP, inducing metabolic stress and triggering apoptosis in cancer cells, which have high energy demands.[1]

-

Anti-Angiogenesis: this compound has been shown to potently inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[2] It suppresses the development of intersegmental and subintestinal vessels in zebrafish models.[2]

-

Inhibition of Taspase1: this compound acts as a noncovalent, allosteric inhibitor of Taspase1, a threonine endopeptidase that is overexpressed in many cancers and is involved in activating key oncogenic proteins.[3]

-

Modulation of Signaling Pathways: While direct evidence for this compound is still emerging, related salicylanilides are known to inhibit critical oncogenic signaling pathways such as STAT3 and Wnt/β-catenin.[1][4] These pathways regulate gene expression involved in proliferation, survival, and differentiation.

Quantitative Data: Preclinical Anticancer Efficacy

| Assay Type | Model System | Target | IC50 / EC50 | Reference |

| Anti-Angiogenesis | Zebrafish (Tg(fli1a:EGFP)) | Intersegmental Vessels | 1.69 µM | [2] |

| Anti-Angiogenesis | Zebrafish (Tg(fli1a:EGFP)) | Subintestinal Vessels | 1.45 µM | [2] |

| Enzyme Inhibition | HTRF Reporter Assay | Human Taspase1 | 1.6 µM | [3] |

Visualizing the Mechanisms: Signaling Pathways

The STAT3 pathway is a key regulator of cell proliferation and survival. This compound, as a salicylanilide, may indirectly inhibit this pathway by disrupting cellular energy homeostasis or by other, more direct means that require further investigation.

Caption: Hypothetical inhibition of the JAK-STAT3 pathway by this compound.

Aberrant Wnt signaling leads to the accumulation of β-catenin, which drives the transcription of oncogenes. Salicylanilides may interfere with this pathway, preventing β-catenin accumulation.

Caption: Hypothetical disruption of the Wnt/β-catenin pathway by this compound.

Antiviral Applications of this compound

The repurposing of anthelmintics for antiviral therapy is a growing area of interest. This compound's ability to disrupt host cell energy metabolism presents a broad-spectrum antiviral strategy, as viruses are entirely dependent on host cell resources for replication.

Mechanism of Antiviral Activity

The primary proposed antiviral mechanism is the disruption of host cell energy supply through mitochondrial uncoupling, thereby creating an energy-deprived environment that is non-conducive to viral replication. Additionally, studies on Canine Parvovirus (CPV) suggest a more specific action:

-

Inhibition of Early Viral Replication: Time-of-addition assays show that this compound is most effective when administered before or during the early stages of infection, indicating that it likely interferes with early processes in the viral replication cycle post-entry.[5][6]

Quantitative Data: Preclinical Antiviral Efficacy

The following table summarizes the in vitro efficacy of this compound against Canine Parvovirus (CPV-2).

| Virus | Cell Line | Parameter | Value | Reference |

| Canine Parvovirus (CPV-2) | Feline kidney (F81) | EC50 | 7.77 µM | [7] |

| Canine Parvovirus (CPV-2) | Feline kidney (F81) | CC50 | 121.00 µM | [5] |

| Canine Parvovirus (CPV-2) | Feline kidney (F81) | Selectivity Index (SI) | 15.57 | [5] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Visualizing the Workflow: Antiviral Drug Discovery

The identification of this compound's anti-CPV activity is a prime example of a drug repurposing workflow.

Caption: Drug repurposing workflow for identifying antiviral candidates.

Detailed Experimental Protocols

Protocol: Cancer Cell Viability (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and determine its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[9] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to reduce background noise.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol: Zebrafish Anti-Angiogenesis Assay

This in vivo assay is used to evaluate the anti-angiogenic potential of this compound.

Materials:

-

Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1a:EGFP) or Tg(kdrl:EGFP))[2][10]

-

Zebrafish embryo medium (E3)

-

This compound stock solution (in DMSO)

-

96-well optical-bottom plates

-

Stereomicroscope with fluorescence capability

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Embryo Collection: Set up natural mating pairs of adult transgenic zebrafish. Collect embryos and raise them in E3 medium at 28.5°C.

-

Dechorionation: At approximately 24 hours post-fertilization (hpf), enzymatically or manually dechorionate the embryos.

-

Compound Exposure: Arrange the dechorionated embryos in a 96-well plate (one embryo per well) containing E3 medium. Add this compound at various final concentrations (e.g., 0.5 µM to 10 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate at 28.5°C for 24-48 hours.

-

Anesthetization and Imaging: At 48-72 hpf, anesthetize the embryos in the wells (e.g., with tricaine). Capture lateral-view fluorescence images of the trunk and tail region of each embryo, focusing on the intersegmental vessels (ISVs).[11]

-

Data Analysis: Quantify the extent of angiogenesis by measuring the total length or number of complete ISVs per embryo using image analysis software. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration.[2]

Conclusion and Future Directions

This compound demonstrates significant, quantifiable preclinical activity as both an anticancer and antiviral agent. Its well-established safety profile in veterinary medicine and its unique mechanism of action make it a strong candidate for repurposing.

Future research should focus on:

-

Anticancer:

-

Systematic screening of this compound against a broad panel of NCI-60 or similar human cancer cell lines to establish a comprehensive IC50 profile.

-

In vivo studies in rodent xenograft models to validate the efficacy observed in zebrafish.

-

Direct investigation into this compound's effects on key signaling pathways like STAT3, Wnt, and PI3K/Akt to confirm the mechanisms of action.

-

-

Antiviral:

-

Screening this compound against a wider range of viruses, particularly RNA viruses like influenza and coronaviruses, where metabolic disruption could be a viable therapeutic strategy.

-

Elucidating the specific step of the viral life cycle that is inhibited by this compound.

-

In vivo efficacy studies in relevant animal models of viral infection.

-

The continued investigation of this repurposed drug holds the potential to expedite the development of new, cost-effective therapies for challenging diseases.

References

- 1. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]

- 2. rsc.org [rsc.org]

- 3. This compound is an allosteric inhibitor of human Taspase1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of Antiviral Drug Candidates on Canine Parvovirus in F81 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory Effects of Antiviral Drug Candidates on Canine Parvovirus in F81 cells [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Allosteric inhibitor of β-catenin selectively targets oncogenic Wnt signaling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Toxicological Profile of Closantel in Laboratory Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Closantel, a salicylanilide (B1680751) anthelmintic, is widely used in veterinary medicine to treat and control parasitic infections, particularly liver fluke and certain nematodes in sheep and cattle.[1] Its efficacy is primarily attributed to its ability to uncouple oxidative phosphorylation in parasites, leading to ATP depletion and subsequent paralysis and death.[2][3] However, understanding its toxicological properties in mammalian systems is crucial for ensuring the safety of treated animals and for assessing any potential risks to human health through exposure. This technical guide provides a comprehensive overview of the toxicological profile of this compound in laboratory animals, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant pathways and workflows.

Executive Summary

This compound generally exhibits a good safety profile in laboratory animals when administered at therapeutic doses.[4] However, at higher doses, it can induce a range of toxic effects, primarily targeting the central nervous system, visual system, and liver.[1] Acute toxicity studies have established LD50 values in various species, with clinical signs at lethal doses including hypotonia, ataxia, and dyspnea.[5] Sub-chronic and chronic toxicity studies in rats and dogs have identified the liver and epididymis as target organs, with effects such as fatty changes and the formation of spermatic granulomas at high dose levels.[4][5] Reproductive and developmental studies in rats and rabbits have not shown evidence of teratogenicity, although some reproductive effects were observed at maternally toxic doses.[4][5] Genotoxicity assays have consistently yielded negative results, and long-term carcinogenicity studies in mice and rats have not demonstrated any carcinogenic potential.[4]

Data Presentation: Quantitative Toxicology Data

The following tables summarize the key quantitative toxicological data for this compound from studies conducted in various laboratory animal species.

Table 1: Acute Toxicity of this compound [5]

| Species | Sex | Route of Administration | LD50 (mg/kg bw) |

| Mouse | Male | Oral | 331 |

| Female | Oral | 453 | |

| Male | Intramuscular | 56.8 | |

| Female | Intramuscular | 256.8 | |

| Rat | Male | Oral | 342 |

| Female | Oral | 262 | |

| Male | Intramuscular | 325.9 | |

| Female | Intramuscular | 28.4 | |

| Sheep | - | Oral | > 40 |

| - | Intramuscular | > 40 | |

| Cattle | - | Oral | > 40 |

| - | Intramuscular | > 20 |

Table 2: Sub-chronic and Chronic Toxicity of this compound [5]

| Species | Duration | Route of Administration | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings at High Doses |

| Rat | 13 weeks | Oral (in diet) | 0, 2.5, 10, 40 | 2.5 | Spermatic granulomas in the epididymis, hepatic fatty changes |

| Dog | 3 months | Oral (capsule) | Up to 40 | - | Fatty changes in the liver |

| Mouse | 18 months | Oral (in diet) | 0, 5, 20, 80 (approx.) | - | No carcinogenic effects observed |

| Rat | - | - | - | - | Not carcinogenic |

Table 3: Reproductive and Developmental Toxicity of this compound [4][5]

| Species | Study Type | Route of Administration | Dose Levels (mg/kg bw/day) | Key Findings |

| Rat | Three-generation | Oral (in diet) | 2.5, 10, 40 | Decreased pregnancy rate and number of implants at 40 mg/kg. Spermatic granulomas at 10 and 40 mg/kg. |

| Rat | Teratogenicity | Oral (in diet) | Up to 40 | No teratogenic or toxic effects observed. |

| Rabbit | Teratogenicity | Gavage | Up to 40 | No teratogenic or toxic effects observed. |

Table 4: Genotoxicity of this compound [4]

| Assay Type | Result |

| Salmonella Ames test | Negative |

| Sex-linked recessive lethal test in Drosophila melanogaster | Negative |

| Dominant lethal test in male and female mice | Negative |

Experimental Protocols

This section details the methodologies for key toxicological studies on this compound, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Following OECD Guideline 423)

-

Objective: To determine the acute oral toxicity (LD50) of this compound.

-

Test Animals: Wistar rats, typically nulliparous, non-pregnant females.[2]

-

Housing and Husbandry: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to standard laboratory diet and water, except for a brief fasting period before dosing.[6]

-

Procedure:

-

Dose Selection: A starting dose is selected based on available data. For this compound, this would be guided by the known LD50 values.

-

Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage to a group of three fasted female rats.[2]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6] Observations are frequent on the day of dosing and at least daily thereafter.

-

Stepwise Dosing: Depending on the outcome (mortality or survival) in the first group, a subsequent group of three animals is dosed at a higher or lower fixed dose level.[7]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[6]

-

-

Data Analysis: The LD50 is estimated based on the mortality data from the stepwise procedure.

Sub-chronic Oral Toxicity Study (90-Day Study in Rats, Following OECD Guideline 408)

-

Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound over a 90-day period.

-

Test Animals: Wistar rats, with an equal number of males and females in each group.

-

Procedure:

-

Dose Groups: At least three dose levels of this compound and a concurrent control group are used. For the this compound study, doses of 2.5, 10, and 40 mg/kg bw/day were administered in the diet.[5]

-

Administration: The test substance is administered daily in the diet for 90 days.

-

Observations:

-

Clinical Signs: Daily observations for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.[5]

-

Ophthalmological Examination: Performed before the study and at termination.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, platelet count, and various serum enzymes and metabolites. A slight increase in total bilirubin (B190676) and SGOT was noted at higher doses of this compound.[5]

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

Gross Necropsy: A complete gross examination is performed on all animals.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive microscopic examination of organs and tissues is conducted. For this compound, this revealed spermatic granulomas in the epididymis and hepatic fatty changes at the highest dose.[5]

-

-

Reproductive and Developmental Toxicity Study (Three-Generation Study in Rats)

-

Objective: To assess the effects of this compound on reproductive function and development across multiple generations.

-

Test Animals: Wistar rats.

-

Procedure:

-

Generations: The study involves three generations (F0, F1, and F2).

-

Dosing: The F0 generation is administered this compound in the diet (at doses of 2.5, 10, and 40 mg/kg bw/day) prior to mating, during mating, gestation, and lactation.[5] The F1 generation is selected from the offspring and is also dosed throughout their growth, mating, and production of the F2 generation.

-

Endpoints Evaluated:

-

Parental Animals (F0, F1): Clinical observations, body weight, food consumption, mating performance, fertility, gestation length, and parturition.

-

Offspring (F1, F2): Viability, litter size, sex ratio, body weight, and developmental landmarks.

-

-

Pathology: Gross and microscopic examination of reproductive organs of the parental animals. Spermatic granulomas were observed in males at 10 and 40 mg/kg.[5]

-

Genotoxicity Assays

-

Objective: To evaluate the potential of this compound to induce genetic mutations or chromosomal damage.

-

Ames Test (Salmonella typhimurium Reverse Mutation Assay) (Following OECD Guideline 471):

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The test evaluates the ability of this compound to cause mutations that revert the bacteria to a state where they can synthesize histidine and thus grow on a histidine-free medium.[8]

-

Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix, to simulate mammalian metabolism).[9] The number of revertant colonies is counted and compared to a negative control.

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474):

-

Principle: This in vivo assay assesses chromosomal damage in the bone marrow of rodents. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[3]

-

Procedure: Mice are treated with this compound, typically via oral gavage or intraperitoneal injection. Bone marrow is collected at specific time points after treatment, and polychromatic erythrocytes are examined for the presence of micronuclei.[3] An increase in the frequency of micronucleated cells indicates genotoxicity.

-

Mandatory Visualizations

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Experimental Workflow: 90-Day Sub-chronic Oral Toxicity Study

Caption: Workflow for a 90-day sub-chronic oral toxicity study.

Logical Relationship: Genotoxicity Testing Strategy for this compound

Caption: A typical genotoxicity testing strategy for a compound like this compound.

References

- 1. criver.com [criver.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. nbinno.com [nbinno.com]

- 6. agc-chemicals.com [agc-chemicals.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. bulldog-bio.com [bulldog-bio.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Closantel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Closantel is a synthetic salicylanilide (B1680751) anthelmintic agent with a broad spectrum of activity against various trematodes, nematodes, and arthropods. Its efficacy is primarily attributed to its potent ability to uncouple oxidative phosphorylation in parasites, leading to metabolic disruption and death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways are presented to facilitate a deeper understanding of this important veterinary drug.

Chemical Structure and Identification